molecular formula C27H30N4O3 B8270039 H-Ala-Phe-Pro-bNA HCl CAS No. 749831-27-4

H-Ala-Phe-Pro-bNA HCl

Cat. No.: B8270039
CAS No.: 749831-27-4
M. Wt: 458.6 g/mol
InChI Key: XNTZVXIZBNJULD-NWVWQQAFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Phe-Pro-bNA HCl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automation and optimization of SPPS are employed to enhance efficiency and yield. The use of environmentally friendly solvents and reagents is also considered to reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

H-Ala-Phe-Pro-bNA HCl can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.

    Oxidation: The nitro group in the bNA moiety can be reduced to an amino group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Reducing agents like sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

H-Ala-Phe-Pro-bNA HCl has a wide range of applications in scientific research:

    Biochemistry: Used as a substrate for studying enzyme kinetics and protease activity.

    Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties.

    Chemistry: Utilized in the synthesis of complex peptides and as a model compound for studying peptide behavior.

    Industry: Employed in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

The mechanism of action of H-Ala-Phe-Pro-bNA HCl involves its interaction with specific enzymes and receptors. The peptide sequence can mimic natural substrates, allowing it to bind to enzyme active sites and inhibit or modulate their activity. The nitrobenzylamide group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

    H-Ala-Phe-Pro-ONp: Similar peptide with a p-nitrophenyl ester group.

    H-Ala-Phe-Pro-AMC: Contains a 7-amino-4-methylcoumarin group.

    H-Ala-Phe-Pro-pNA: Lacks the hydrochloride salt form.

Uniqueness

H-Ala-Phe-Pro-bNA HCl is unique due to its specific combination of amino acids and the 4-nitrobenzylamide group. This structure provides distinct chemical and biological properties, making it valuable for various research applications. Its hydrochloride salt form enhances its solubility and stability, further contributing to its utility in scientific studies .

Properties

CAS No.

749831-27-4

Molecular Formula

C27H30N4O3

Molecular Weight

458.6 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide

InChI

InChI=1S/C27H30N4O3/c1-18(28)25(32)30-23(16-19-8-3-2-4-9-19)27(34)31-15-7-12-24(31)26(33)29-22-14-13-20-10-5-6-11-21(20)17-22/h2-6,8-11,13-14,17-18,23-24H,7,12,15-16,28H2,1H3,(H,29,33)(H,30,32)/t18-,23-,24-/m0/s1

InChI Key

XNTZVXIZBNJULD-NWVWQQAFSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NC3=CC4=CC=CC=C4C=C3)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC4=CC=CC=C4C=C3)N

Origin of Product

United States

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